molecular formula C14H6Cl2F2N2OS B2827812 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 868230-91-5

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2827812
CAS RN: 868230-91-5
M. Wt: 359.17
InChI Key: KQHGIMVBSGMOSC-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, also known as DB772, is a chemical compound that has been widely studied for its potential use in cancer treatment. DB772 belongs to a class of compounds called benzothiazoles, which have been shown to exhibit anticancer activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of tubulin polymerization, which is a process required for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, the structural components of the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis, the process of forming new blood vessels that supply nutrients to tumors. In vivo studies have shown that this compound exhibits antitumor activity in animal models of breast, lung, and prostate cancer. This compound has also been shown to have low toxicity and good pharmacokinetic properties, which are desirable characteristics for a potential anticancer drug.

Advantages and Limitations for Lab Experiments

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It exhibits potent antiproliferative activity against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. This compound also has low toxicity and good pharmacokinetic properties, which make it a promising candidate for further preclinical and clinical development. However, this compound has some limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis and purification challenging. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective derivatives. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models, which could provide valuable information for its further development as an anticancer drug. Additionally, this compound could be tested in combination with other anticancer agents to determine whether it has synergistic effects. Finally, this compound could be tested in clinical trials to determine its safety and efficacy in human patients with cancer.

Synthesis Methods

The synthesis method of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves the reaction of 4,7-dichloro-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atoms on the benzothiazole ring with the difluorobenzoyl group, resulting in the formation of this compound. The synthesis of this compound has been reported in several research articles, and the compound has been obtained in good yields and high purity.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-5-7(16)12-11(6)19-14(22-12)20-13(21)10-8(17)2-1-3-9(10)18/h1-5H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGIMVBSGMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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